2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
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Overview
Description
“2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide” is a chemical compound with the molecular formula C20H12ClNO2S . It is a derivative of Thioxanthone (TX), which has broad application prospects for their excellent absorption properties in the near UV range, high hydrogen scavenging capacity and ease of adjusting with LED light source .
Synthesis Analysis
The compound was designed and synthesized as a LED-sensitive photoinitiator . The results suggested that it could efficiently initiate free radical polymerization as a sole-component photoinitiator upon LED irradiation .Molecular Structure Analysis
The molecular structure of “this compound” consists of 20 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
As a photoinitiator, it can initiate free radical polymerization, cationic polymerization and hybrid polymerization photopolymerization under light emitting diodes (LEDs) exposure .Physical and Chemical Properties Analysis
The average mass of the compound is 365.833 Da and the monoisotopic mass is 365.027740 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Biological Activity Studies
Compounds with structural similarities to 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide have been investigated for their spectrum of biological activities. For instance, chloro-hydroxy-N-arylaminooxethyl benzamides were evaluated against various mycobacterial, bacterial, and fungal strains, showing activity comparable or superior to standards like isoniazid and ciprofloxacin (Imramovský et al., 2011). This suggests potential antimicrobial applications for structurally related compounds.
Crystal Structure and Spectral Analysis
The structural characterization of benzamide derivatives, including their crystal structure and spectral analysis (IR, NMR, UV-Vis), has been performed to understand their chemical behavior and interaction mechanisms. Such studies provide a foundation for the development of new materials or drugs by elucidating the molecular basis of their activities (Demir et al., 2016).
Photodynamic Therapy Research
Thioxanthenes and related compounds have shown potential in photodynamic therapy (PDT) applications. Their ability to generate reactive oxygen species (ROS) upon light activation can be harnessed to target and destroy cancer cells or pathogens. This makes them valuable for medical research aimed at developing more effective and selective PDT agents (Matsuura & Saito, 1969).
Mechanism of Action
Future Directions
The compound and its derivatives have broad application prospects for their excellent absorption properties in the near UV range, high hydrogen scavenging capacity and ease of adjusting with LED light source . It can be used for deep curing system to make the interpenetrated polymer network materials .
Properties
IUPAC Name |
2-chloro-N-(9-oxothioxanthen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2S/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-18-15(11-12)19(23)14-6-2-4-8-17(14)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNFHTMLVHWAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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